Ethyl 5-hydroxyoctanoate
Description
Structure
3D Structure
Properties
CAS No. |
75587-05-2 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
ethyl 5-hydroxyoctanoate |
InChI |
InChI=1S/C10H20O3/c1-3-6-9(11)7-5-8-10(12)13-4-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
GIFGDAGRKYHDLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCCC(=O)OCC)O |
density |
0.960 - 0.970 (20°) |
physical_description |
Colourless clear to slightly yellow liquid; Sweet fatty pinapple fruit-like aroma |
solubility |
Practically insoluble or insoluble in water Soluble (in ethanol) |
Origin of Product |
United States |
Occurrence and Natural Bioproduction of Ethyl 5 Hydroxyoctanoate
Identification and Quantitative Distribution in Natural Matrices
Ethyl 5-hydroxyoctanoate is a volatile organic compound that has been identified in specific botanical and fermented matrices. Its detection is often associated with the aromatic qualities of these natural products.
Biosynthetic Pathways and Precursors of this compound
While the specific metabolic pathway for this compound has not been extensively detailed, a plausible route can be inferred from established biochemical processes in plants and microorganisms.
Elucidation of Endogenous Metabolic Routes in Plants and MicroorganismsThe biosynthesis of this compound likely originates from fatty acid metabolism.nih.govebrary.netThe primary precursors are believed to be octanoic acid and ethanol (B145695). The proposed pathway involves two key steps:
Hydroxylation: The octanoic acid carbon chain is hydroxylated at the C-5 position. This reaction is typically catalyzed by a hydroxylase enzyme, such as a cytochrome P450 monooxygenase. acs.orgnih.govmuni.cz These enzymes are capable of inserting an oxygen atom into an unactivated C-H bond. researchgate.net
Esterification: The resulting 5-hydroxyoctanoic acid is then esterified with ethanol. This reaction can be catalyzed by alcohol acyltransferase (AAT) enzymes, which are responsible for the formation of many volatile esters in fruits. ebrary.net
In plants, these biosynthetic activities are often associated with fruit ripening. researchgate.net In microorganisms like yeast, similar pathways can occur during fermentation, where both fatty acid and ethanol precursors are readily available. nih.gov
Investigation of Stereoselective Biogenetic Formation MechanismsThe formation of this compound in nature is expected to be stereoselective due to its enzymatic origin. The key step determining the compound's chirality is the hydroxylation of the fatty acid precursor.williams.edu
Enzymes such as cytochrome P450s and other hydroxylases are chiral catalysts that interact with their substrates in a specific three-dimensional orientation. researchgate.netwilliams.edu This inherent specificity typically results in the formation of one enantiomer ((R) or (S)) in significant excess over the other. uniba.itnih.gov For instance, fatty acid hydratases are known to perform stereo- and regioselective addition of water to unsaturated fatty acids, producing specific hydroxy fatty acid enantiomers. uniba.itnih.gov While this principle of biocatalytic stereoselectivity is well-established, specific studies identifying the predominant enantiomer of this compound produced in raspberries or other natural sources have not been detailed in the reviewed literature.
Table of Mentioned Compounds
Metabolic Intermediates and Their Conversion to this compound
The biosynthesis of this compound in microorganisms like yeast involves a two-step process: the formation of the precursor acid, 5-hydroxyoctanoic acid, followed by its esterification with ethanol.
The precursor, 5-hydroxyoctanoic acid, is not a common metabolite. Its formation is likely the result of the hydroxylation of an 8-carbon fatty acid, octanoic acid. This reaction is catalyzed by a class of enzymes known as cytochrome P450 monooxygenases (CYPs). These enzymes are capable of hydroxylating fatty acids at various positions along their carbon chain, including the terminal (ω) and sub-terminal (ω-1, ω-2, ω-3, etc.) carbons nih.govnih.govwikipedia.orgresearchgate.netmedsciencegroup.com. In the case of octanoic acid, hydroxylation at the ω-3 position would yield 5-hydroxyoctanoic acid. A study on the de novo biosynthesis of 8-hydroxyoctanoic acid in Saccharomyces cerevisiae demonstrated that a mutated fatty acid synthase could produce octanoic acid, which was then ω-hydroxylated by a cytochrome P450 enzyme nih.gov. A similar mechanism involving a CYP enzyme with specificity for the ω-3 position of octanoic acid is the plausible route for 5-hydroxyoctanoic acid formation.
Octanoyl-CoA -> (Fatty Acid Synthase)
Octanoyl-CoA + O2 + NADPH + H+ -> 5-hydroxyoctanoyl-CoA + NADP+ + H2O (catalyzed by Cytochrome P450 monooxygenase)
5-hydroxyoctanoyl-CoA + Ethanol -> This compound + Coenzyme A (catalyzed by Acyl-CoA:ethanol O-acyltransferase)
Microbial Bioproduction and Fermentation Dynamics Influencing this compound Levels
The concentration of this compound in fermented products is influenced by a complex interplay of microbial genetics and fermentation conditions. The type of microorganism, particularly the yeast strain, and the physical and chemical parameters of the fermentation process play crucial roles.
Contribution of Specific Yeast Strains and Indigenous Microflora to Ester Profiles
The production of esters, which are key contributors to the fruity and floral aromas of fermented beverages, is highly dependent on the yeast strain used for fermentation. Different species and even different strains within the same species of yeast can produce significantly different profiles of volatile compounds, including ethyl esters.
Saccharomyces cerevisiae, the most common yeast in baking and brewing, is a known producer of a wide range of ethyl esters nih.gov. The specific ester profile is a characteristic of the strain and has a major impact on the final flavor of the product nih.gov. Non-conventional yeasts, such as Yarrowia lipolytica, are also recognized for their potential in producing various flavor compounds, including esters and lactones, due to their unique metabolic pathways nih.govresearchgate.netscispace.commdpi.com. While direct evidence for the production of this compound by specific wild-type strains is not extensively documented, the genetic variability in fatty acid metabolism and ester-forming enzymes among different yeasts suggests that certain strains would be more proficient producers. The indigenous microflora present in spontaneous fermentations can also contribute to the final ester profile, adding to the complexity and uniqueness of the product's aroma.
Optimization of Fermentation Parameters for Enhanced Bioproduction
Several fermentation parameters can be manipulated to enhance the production of ethyl esters, and these principles can be applied to optimize the bioproduction of this compound.
Temperature: Fermentation temperature has a significant impact on ester formation. Generally, higher temperatures lead to increased production of medium-chain fatty acid ethyl esters like ethyl octanoate (B1194180) and ethyl decanoate nih.govnih.gov. This is attributed to both increased enzyme activity and potentially higher excretion rates of the esters from the yeast cells nih.gov.
Table 1: Effect of Fermentation Temperature on Ethyl Ester Production by Saccharomyces cerevisiae
| Fermentation Temperature (°C) | Ethyl Hexanoate (μg/L) | Ethyl Octanoate (μg/L) | Ethyl Decanoate (μg/L) |
| 14 | ~120 | ~100 | ~40 |
| 18 | ~100 | ~150 | ~60 |
| 22 | ~100 | ~200 | ~80 |
| 26 | ~100 | ~220 | ~100 |
This table is generated based on data for ethyl hexanoate, octanoate, and decanoate, and a similar trend would be expected for this compound.
Nutrient Availability: The composition of the fermentation medium, particularly the levels of carbon, nitrogen, and unsaturated fatty acids, influences ester production.
Carbon and Nitrogen: Moderate changes in the carbon-to-nitrogen ratio have been shown to have a limited effect on the production of ethyl esters like ethyl octanoate and decanoate nih.govnih.gov.
Unsaturated Fatty Acids (UFAs): Higher concentrations of UFAs in the medium generally lead to a decrease in the production of ethyl esters nih.govnih.gov. This is because UFAs can repress the expression of genes involved in fatty acid synthesis, thereby reducing the availability of the acyl-CoA precursors required for ester formation.
Aeration: The level of oxygen supplied during fermentation can also affect ester profiles. Generally, increased aeration leads to a decrease in the concentration of ethyl esters, as it promotes yeast growth over the production of fermentation byproducts.
Exploration of Polyhydroxyalkanoate (PHA) Metabolism as a Source of 3-Hydroxyoctanoate Monomers
Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as intracellular carbon and energy storage compounds. These polymers are made up of hydroxyalkanoate monomers. Of particular interest is the potential to use PHA metabolism as a source for hydroxy fatty acid precursors for ester synthesis.
However, it is crucial to distinguish between the isomers of hydroxyoctanoate. PHA metabolism is a well-established source of 3-hydroxyalkanoates . Specifically, medium-chain-length PHAs (mcl-PHAs) are often composed of monomers such as 3-hydroxyoctanoate (3-HO) and 3-hydroxydecanoate (3-HD) wur.nl. These polymers can be depolymerized, either enzymatically or chemically, to release the constituent 3-hydroxyalkanoate monomers nih.gov. These monomers could then potentially be esterified to form ethyl 3-hydroxyoctanoate.
In contrast, the precursor for This compound is 5-hydroxyoctanoic acid. As discussed in section 2.2.3, this isomer is not a typical product of PHA degradation. Its biosynthesis is more likely linked to the cytochrome P450-mediated hydroxylation of fatty acids. Therefore, while PHA metabolism is a promising avenue for the production of 3-hydroxy fatty acid esters, it is not the direct pathway for the bioproduction of 5-hydroxy fatty acid esters like this compound.
Synthetic Methodologies and Chemical Transformations of Ethyl 5 Hydroxyoctanoate
Chemical Synthesis Approaches to Ethyl 5-Hydroxyoctanoate and Its Analogs
Chemical synthesis provides a versatile platform for the construction of this compound and its derivatives. These methods range from sophisticated asymmetric strategies to the application of fundamental organic reactions.
Achieving enantiomeric purity is critical for the application of δ-hydroxy esters in pharmaceuticals and other specialized fields. Asymmetric synthesis aims to convert achiral starting materials into a single enantiomer of the chiral product.
One powerful strategy is the combination of Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR). This approach has been successfully applied to the synthesis of various β-hydroxy-α-amino esters from their corresponding racemic β-keto ester precursors. nih.gov In a typical ATH/DKR protocol, a chiral ruthenium catalyst facilitates the reduction of the keto group. Simultaneously, the stereocenter adjacent to the keto group, which is often configurationally labile, undergoes rapid racemization. This allows for the theoretical conversion of the entire racemic starting material into a single diastereomer of the product with high enantioselectivity. nih.gov While demonstrated for other hydroxy esters, this methodology represents a potent strategy for accessing enantiopure δ-hydroxy esters like this compound from its precursor, ethyl 5-oxooctanoate.
Another established approach involves the use of chiral auxiliaries. In this method, an achiral starting material is covalently bonded to a chiral molecule (the auxiliary), which directs the stereochemical outcome of a subsequent reaction. For instance, the Evans oxazolidinone is a well-known chiral auxiliary used to install stereochemistry in the synthesis of various chiral molecules, including some FDA-approved drugs. wikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
The octanoate (B1194180) backbone of this compound contains two primary functional groups available for derivatization: the hydroxyl group at the C5 position and the ethyl ester at the C1 position. Targeted modifications often require one of these groups to be temporarily masked with a protecting group to ensure chemoselectivity. libretexts.org
The secondary hydroxyl group is a common site for derivatization. It can be protected to prevent its interference in reactions intended for other parts of the molecule. highfine.com Common protecting groups for alcohols include:
Silyl (B83357) Ethers : Groups like tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) are frequently used. They are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. uwindsor.ca The steric bulk and electronic properties of different silyl ethers allow for selective protection and deprotection under specific acidic or fluoride-ion-containing conditions. uwindsor.ca
Alkyl Ethers : Benzyl (B1604629) (Bn) ethers are robust protecting groups, typically formed by treating the alcohol with a base to form an alkoxide, followed by an SN2 reaction with benzyl halide. They are stable to many acidic and basic conditions but can be removed by hydrogenolysis. youtube.com
Acetals : Protecting groups such as tetrahydropyranyl (THP) ether are formed by the acid-catalyzed reaction of the alcohol with dihydropyran. These acetal-type protecting groups are stable to basic and nucleophilic reagents but are readily cleaved under mild acidic conditions. youtube.com
Once the hydroxyl group is protected, modifications can be directed elsewhere. For example, the ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. jackwestin.com Alternatively, reactions can be performed at the α-carbon (C2) by forming an enolate, allowing for alkylation or other C-C bond-forming reactions to modify the octanoate backbone. After the desired modifications are complete, the protecting group is removed in a deprotection step to reveal the free hydroxyl group. libretexts.org
The synthesis of this compound can be achieved through the application of classical organic reactions. The formation of the ester and the introduction of the hydroxyl group are key transformations.
Esterification: The most fundamental method for forming the ethyl ester from 5-hydroxyoctanoic acid is the Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). uchicago.edu The reaction is an equilibrium process, and the use of excess alcohol as the solvent drives the equilibrium toward the formation of the ester and water. uchicago.edu
Hydroxylation: While direct hydroxylation of an unactivated C-H bond on the octanoate chain is challenging, a more common and classical approach is to introduce the hydroxyl group via the reduction of a carbonyl precursor. The synthesis would begin with a substrate containing a ketone at the C5 position, namely ethyl 5-oxooctanoate. This δ-keto ester can be reduced to the corresponding δ-hydroxy ester using standard chemical reducing agents. Common reagents for ketone reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). These hydride reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, and a subsequent workup with a proton source yields the secondary alcohol. researchgate.net
Biocatalytic and Enzymatic Synthesis of Chiral Intermediates Related to this compound
Biocatalysis offers a powerful alternative to chemical synthesis for producing enantiomerically pure compounds under mild conditions. Enzymes and whole-cell microorganisms are highly effective catalysts for the stereoselective synthesis of chiral hydroxy esters.
The asymmetric reduction of a prochiral ketone is one of the most direct routes to a chiral alcohol. In the context of this compound, this involves the enantioselective reduction of ethyl 5-oxooctanoate. A wide array of microorganisms and isolated enzymes, particularly ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), have been identified for this purpose. researchgate.netorganic-chemistry.org
Whole-cell biocatalysts, such as yeasts, bacteria, and fungi, are attractive because they are readily available and contain the necessary enzymes and cofactor regeneration systems. uwindsor.ca For instance, various microorganisms have been screened for their ability to reduce different β-ketoesters. libretexts.orgyoutube.com Rhodotorula glutinis has shown noteworthy performance in reducing a range of prochiral ketones with high conversion rates and optical purity. youtube.com The reduction of keto esters can be influenced by the structure of the substrate; for example, the distance of a bulky group from the carbonyl can affect the reaction's efficiency. researchgate.net
Isolated enzymes offer higher specificity and avoid potential side reactions from other enzymes present in whole cells. (S)-1-phenylethanol dehydrogenase (PEDH) from the bacterium Aromatoleum aromaticum has been used for the asymmetric reduction of various prochiral ketones and β-keto esters to their corresponding enantiopure secondary alcohols with excellent enantiomeric excesses. researchgate.net The efficiency of these enzymatic systems often relies on a cofactor, such as NADH or NADPH, which can be regenerated in situ using a sacrificial cosubstrate like 2-propanol.
| Biocatalyst | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee %) | Stereochemistry |
|---|---|---|---|---|---|
| Rhodotorula glutinis | Ethyl 3-oxopentanoate | Ethyl 3-hydroxypentanoate | 98 | 99 | (S) |
| Aspergillus foetidus | Benzyl acetoacetate | Benzyl-3-hydroxybutyrate | 97 | 99 | (R) |
| Pichia fermentans | Methyl 3-oxopentanoate | Methyl 3-hydroxypentanoate | 98 | 99 | (S) |
| (S)-1-phenylethanol dehydrogenase (PEDH) | Ethyl 4-chloro-3-oxobutanoate | Ethyl (S)-4-chloro-3-hydroxybutanoate | >99 | >99 | (S) |
| Ketoreductase from Lactobacillus kefir (LkKRED) | Ethyl 3-oxobutanoate | Ethyl (R)-3-hydroxybutanoate | >99 | >99 | (R) |
This table presents representative data for the reduction of various keto-esters, demonstrating the high conversions and enantioselectivities achievable with different biocatalysts. The specific performance for ethyl 5-oxooctanoate would require dedicated screening. youtube.comresearchgate.net
Kinetic resolution is an effective method for separating a racemic mixture of chiral molecules. This technique relies on an enzyme that selectively catalyzes a reaction on only one of the two enantiomers, allowing for their separation. Lipases are commonly used for the kinetic resolution of racemic alcohols and their esters through enantioselective acylation, transesterification, or hydrolysis.
In a typical kinetic resolution of racemic this compound, a lipase (B570770) is used to acylate the hydroxyl group in the presence of an acyl donor, such as vinyl acetate (B1210297). One enantiomer of the alcohol reacts much faster than the other, leading to a mixture of one enantiomer as the acylated ester and the other as the unreacted alcohol. A significant drawback of conventional kinetic resolution is that the maximum theoretical yield for a single enantiomer is limited to 50%. highfine.com
To overcome this yield limitation, kinetic resolution can be combined with in-situ racemization of the starting material in a process called Dynamic Kinetic Resolution (DKR). In the DKR of a racemic δ-hydroxy ester, a lipase selectively acylates one enantiomer while a chemical catalyst, often a ruthenium complex, simultaneously racemizes the slower-reacting alcohol enantiomer. This continuous racemization ensures that the substrate for the enzymatic acylation is constantly replenished, allowing for a theoretical yield of up to 100% of a single enantiomer of the acylated product. The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E-value), where a higher E-value indicates better selectivity.
| Lipase | Substrate | Reaction Type | Acyl Donor / Solvent | E-value | Product ee (%) |
|---|---|---|---|---|---|
| Lipase PS-C | Racemic δ-hydroxy tert-butyl esters | Transesterification | Vinyl acetate / Toluene | >360 | >99 |
| Novozym 435 (CALB) | Racemic 1-phenylethanol | DKR (with Ru catalyst) | Isopropyl acetate / Toluene | High | ~100 |
| Pseudomonas cepacia Lipase (PCL) | Aromatic MBH Acetate | Hydrolysis | Phosphate Buffer / Toluene | 53 | 92 |
| Lipase AK | Racemic Allenol | Acetylation | Vinyl acetate / t-BuOMe | High | 95 (acetate) / 90 (alcohol) |
This table summarizes findings from kinetic resolutions of various hydroxy compounds, including δ-hydroxy esters, illustrating the high selectivity (E-value) and enantiopurity (ee %) that can be achieved with different lipase preparations. jackwestin.com
Metabolic Engineering for Directed Biosynthesis of Hydroxy Fatty Acid Esters
The biosynthesis of specific hydroxy fatty acid esters like this compound in microbial systems presents a promising and sustainable alternative to traditional chemical synthesis. Metabolic engineering of microorganisms, particularly Escherichia coli and Saccharomyces cerevisiae, offers a powerful platform for the directed production of these value-added chemicals from renewable feedstocks.
The general strategy for the microbial production of hydroxy fatty acid esters involves the engineering of the fatty acid synthesis (FAS) pathway to generate the desired hydroxy fatty acid, followed by an esterification step. For the production of 5-hydroxyoctanoic acid, the precursor to this compound, several key metabolic engineering steps can be envisioned:
Chain Length Specificity: The native fatty acid synthase complex in many microorganisms primarily produces long-chain fatty acids. To achieve the synthesis of a medium-chain fatty acid like octanoic acid, the FAS pathway needs to be engineered for altered chain length specificity. This can be accomplished by introducing or overexpressing specific medium-chain acyl-ACP thioesterases, which cleave the growing fatty acid chain from the acyl carrier protein (ACP) at the desired length.
Hydroxylation: The introduction of a hydroxyl group at a specific position is a critical step. This is typically achieved by expressing a cytochrome P450 monooxygenase system, which includes the P450 enzyme and a corresponding cytochrome P450 reductase for electron transfer. The choice of the P450 enzyme is crucial for achieving regioselectivity, ensuring the hydroxylation occurs at the C5 position of the octanoic acid backbone. For instance, studies have demonstrated the successful de novo biosynthesis of 8-hydroxyoctanoic acid in Saccharomyces cerevisiae by introducing a mutated fatty acid synthase and a cytochrome P450. nih.gov A similar approach could be adapted for 5-hydroxyoctanoic acid production.
Esterification: The final step is the esterification of the synthesized 5-hydroxyoctanoic acid with ethanol to yield this compound. This can be catalyzed by an alcohol acyltransferase (AAT) or a lipase. The co-expression of a suitable AAT or lipase gene in the engineered microbial host would facilitate this conversion.
A schematic representation of a potential engineered pathway in E. coli for the production of this compound is presented below:
| Step | Reaction | Key Enzymes/Proteins | Genetic Modification Strategy |
| 1 | Acetyl-CoA → Malonyl-CoA | Acetyl-CoA Carboxylase (ACC) | Overexpression of acc genes |
| 2 | Fatty Acid Elongation | Fatty Acid Synthase (FAS) | Engineering for medium-chain specificity |
| 3 | Octanoyl-ACP Release | Acyl-ACP Thioesterase | Expression of a C8-specific thioesterase |
| 4 | Octanoic Acid Hydroxylation | Cytochrome P450 Monooxygenase | Expression of a regioselective P450 and its reductase |
| 5 | Esterification with Ethanol | Alcohol Acyltransferase (AAT) / Lipase | Expression of a suitable AAT or lipase |
This multi-step engineering approach, combining pathway enhancement, enzyme selection, and heterologous gene expression, provides a framework for the directed biosynthesis of this compound and other valuable hydroxy fatty acid esters in microbial hosts.
Chemical Reactivity and Degradation Pathways of this compound
The chemical behavior of this compound is dictated by the presence of both an ester and a secondary alcohol functional group. These groups influence its stability and reactivity, making it susceptible to particular degradation pathways and a useful intermediate in organic synthesis.
Investigation of Inherent Instability and Cyclization to δ-Lactones
A significant aspect of the chemistry of this compound is its inherent instability, which leads to intramolecular cyclization to form the more stable δ-octalactone (also known as 5-octanolide). This reaction is a classic example of an intramolecular esterification, where the hydroxyl group at the 5-position attacks the carbonyl carbon of the ethyl ester, leading to the formation of a six-membered ring and the elimination of ethanol.
The cyclization is typically catalyzed by acid or base, although it can also occur, albeit more slowly, under neutral conditions, especially at elevated temperatures. The equilibrium of this reaction generally favors the formation of the thermodynamically more stable δ-lactone.
Reaction Scheme: Cyclization of this compound to δ-Octalactone
The kinetics of this lactonization are influenced by several factors, including pH, temperature, and the presence of catalysts. In acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group. Under basic conditions, the hydroxyl group is deprotonated to form an alkoxide, which is a more potent nucleophile.
Role as a Versatile Intermediate in the Synthesis of Complex Organic Molecules
The bifunctional nature of this compound, possessing both a hydroxyl group and an ester, makes it a valuable building block in the synthesis of more complex organic molecules. researchgate.net The two functional groups can be selectively modified or used in various coupling reactions to construct larger molecular frameworks.
For example, the hydroxyl group can be:
Oxidized to a ketone (ethyl 5-oxooctanoate).
Esterified with other carboxylic acids to form diesters.
Converted to a leaving group (e.g., tosylate or mesylate) for subsequent nucleophilic substitution reactions.
Used as a chiral center, if the starting material is enantiomerically pure, for the synthesis of stereochemically defined molecules.
The ester group can be:
Hydrolyzed to the corresponding carboxylic acid (5-hydroxyoctanoic acid).
Reduced to a primary alcohol (octane-1,5-diol).
Reacted with Grignard reagents to form tertiary alcohols.
This versatility allows for the incorporation of the C8 backbone of this compound into a variety of target molecules, including natural products, pharmaceuticals, and specialty chemicals.
Studies on Ester Hydrolysis and Oxidation Reactions
Ester Hydrolysis:
The ester functionality of this compound can be hydrolyzed under both acidic and basic conditions to yield 5-hydroxyoctanoic acid and ethanol.
Acid-catalyzed hydrolysis is a reversible process, and the equilibrium can be shifted towards the products by using a large excess of water.
Base-catalyzed hydrolysis (saponification) is an irreversible process that goes to completion, forming the salt of the carboxylic acid (e.g., sodium 5-hydroxyoctanoate) and ethanol. The free acid can then be obtained by acidification of the reaction mixture.
Enzymatic hydrolysis using lipases also provides a mild and selective method for cleaving the ester bond.
Oxidation Reactions:
The secondary hydroxyl group at the C5 position of this compound can be oxidized to a ketone, yielding ethyl 5-oxooctanoate. Various oxidizing agents can be employed for this transformation, ranging from common laboratory reagents to biocatalytic systems. acsgcipr.org
Chemical Oxidation: Reagents such as chromic acid (Jones reagent), pyridinium (B92312) chlorochromate (PCC), or Swern oxidation conditions can be used to effect this transformation.
Biocatalytic Oxidation: The use of alcohol dehydrogenases (ADHs) offers a greener and more selective alternative for the oxidation of the secondary alcohol. mdpi.comnih.gov These enzymes, often used in whole-cell systems or as isolated enzymes, can exhibit high chemo- and regioselectivity, avoiding side reactions at other positions in the molecule. The choice of the specific ADH can also allow for the enantioselective oxidation of a racemic mixture of this compound, providing access to enantiomerically enriched ethyl 5-oxooctanoate or the unreacted enantiomer of the starting material.
The following table summarizes the key chemical transformations of this compound:
| Reaction | Reagents/Conditions | Product(s) |
| Cyclization | Acid or Base, Heat | δ-Octalactone, Ethanol |
| Ester Hydrolysis | H₃O⁺ or OH⁻, H₂O | 5-Hydroxyoctanoic acid, Ethanol |
| Oxidation | CrO₃, H₂SO₄; PCC; Swern; Alcohol Dehydrogenase | Ethyl 5-oxooctanoate |
Biological Roles and Molecular Mechanisms of Ethyl 5 Hydroxyoctanoate
Enzymatic Interactions and Substrate Specificity
The chemical structure of ethyl 5-hydroxyoctanoate, featuring both an ester linkage and a hydroxyl group on the fatty acid chain, suggests that it is a likely substrate for several classes of enzymes involved in lipid metabolism.
As an ethyl ester of a fatty acid, this compound is expected to be a substrate for esterases and lipases. These enzymes catalyze the hydrolysis of ester bonds. The interaction would involve the binding of the ethyl ester to the active site of the enzyme, followed by a nucleophilic attack on the carbonyl carbon of the ester group, leading to the cleavage of the ester bond. This reaction would yield ethanol (B145695) and 5-hydroxyoctanoic acid. The specificity and rate of this hydrolysis would depend on the specific lipase (B570770) or esterase involved, with some enzymes showing a preference for substrates of a particular chain length or with specific functional groups.
Following its hydrolysis from the ethyl ester form, the resulting 5-hydroxyoctanoic acid is poised to enter fatty acid metabolic pathways. Specifically, it is anticipated to be a substrate for the enzymes of the β-oxidation pathway, which is responsible for the breakdown of fatty acids to produce energy. wikipedia.org The process begins with the activation of the fatty acid to its coenzyme A (CoA) derivative, 5-hydroxyoctanoyl-CoA. This activated form can then be transported into the mitochondria to undergo sequential rounds of β-oxidation. nih.govunl.edunih.gov
Research on the closely related compound, 5-hydroxydecanoate (5-HD), has shown that it is indeed activated to its CoA form and subsequently metabolized via the β-oxidation pathway. nih.govunl.edunih.govnih.gov Studies have demonstrated that 5-hydroxydecanoyl-CoA is a substrate for medium-chain acyl-CoA dehydrogenase (MCAD), the first enzyme in the β-oxidation cycle. nih.gov The product of this reaction, 5-hydroxydecenoyl-CoA, is then a substrate for the second enzyme, enoyl-CoA hydratase. It is highly probable that 5-hydroxyoctanoyl-CoA would follow a similar metabolic fate.
Modulation of Cellular and Subcellular Functions
The metabolic processing of this compound and its resulting metabolite, 5-hydroxyoctanoic acid, can have significant effects on cellular and subcellular functions, particularly within the mitochondria.
While direct studies on this compound are scarce, the extensive research on 5-hydroxydecanoate provides a valuable framework for understanding potential interactions. 5-HD has been widely used as a pharmacological tool to investigate the role of mitochondrial ATP-sensitive potassium (mitoKATP) channels. nih.govunl.edunih.govnih.govmedchemexpress.com It was initially thought to be a specific blocker of these channels. nih.govunl.edunih.gov However, subsequent research has revealed that the metabolic effects of 5-HD are complex and may confound its interpretation as a specific channel blocker. nih.govunl.edunih.gov The metabolism of 5-HD via β-oxidation can lead to a bottleneck in the pathway, which in turn affects mitochondrial respiration and function. nih.govunl.edunih.gov Given the structural similarity, it is plausible that 5-hydroxyoctanoic acid could also interact with and be metabolized by the same enzymatic machinery, potentially influencing mitoKATP channel function indirectly through its metabolic effects.
The metabolism of 5-hydroxyoctanoic acid within the mitochondria is likely to have a direct impact on mitochondrial bioenergetics. Drawing parallels with 5-hydroxydecanoate, the β-oxidation of 5-hydroxyoctanoic acid may proceed at a different rate compared to its unsubstituted counterpart, octanoic acid.
The table below summarizes the key findings from studies on 5-hydroxydecanoate, which can be used to infer the potential effects of this compound on mitochondrial function.
| Feature | Observation with 5-Hydroxydecanoate (5-HD) | Potential Implication for this compound |
| Metabolism | Activated to 5-hydroxydecanoyl-CoA and metabolized via mitochondrial β-oxidation. nih.govunl.edunih.govnih.gov | 5-hydroxyoctanoic acid (from hydrolysis) is likely activated and enters the β-oxidation pathway. |
| Enzyme Substrate | Substrate for acyl-CoA synthetase and medium-chain acyl-CoA dehydrogenase (MCAD). nih.govnih.gov | 5-hydroxyoctanoic acid is likely a substrate for the same enzymes. |
| Effect on β-Oxidation | Creates a rate-limiting bottleneck in the β-oxidation pathway, slowing down its own metabolism and that of other fatty acids. nih.govunl.edunih.gov | May also cause a bottleneck in β-oxidation, affecting cellular energy production from fats. |
| Mitochondrial Respiration | Can act as a weak substrate or an inhibitor of respiration depending on the conditions. nih.gov | Could have similar dual effects on mitochondrial respiration. |
| Interaction with mitoKATP channels | Initially considered a specific blocker, but its metabolic effects complicate this interpretation. nih.govunl.edunih.govmedchemexpress.comresearchgate.net | Any effects on mitoKATP channels may be indirect and linked to its metabolism. |
Functional Significance in Biological Systems
The potential for this compound to be metabolized through fatty acid oxidation pathways suggests it could serve as an energy source for cells. However, its hydroxylated structure may also impart specific regulatory functions. The creation of a bottleneck in β-oxidation, as seen with 5-hydroxydecanoate, could be a mechanism for modulating the rate of fatty acid metabolism in response to different physiological conditions. This could have implications for cellular signaling and the metabolic state of tissues that rely heavily on fatty acid oxidation, such as the heart and skeletal muscle. Further research is needed to elucidate the specific biological roles of this compound and to determine whether it has unique functions beyond those that can be inferred from its structural similarity to 5-hydroxydecanoate.
Contribution to Volatile Aroma and Flavor Perception as a Precursor
This compound is recognized as a significant contributor to the aroma and flavor profiles of various food products and beverages. Its primary role in this context is often as a stable precursor to more impactful aroma compounds, particularly lactones. The sensory characteristics of this compound itself are described as a sweet, fatty, and fruity aroma, often with pineapple-like notes nih.gov. This inherent aromatic quality allows it to function directly as a flavoring agent.
However, its more nuanced contribution to flavor perception lies in its chemical transformation into delta-octalactone (also known as 1,5-octanolide) thegoodscentscompany.com. This conversion typically occurs through the hydrolysis of the ethyl ester group, yielding 5-hydroxyoctanoic acid. This intermediate hydroxy acid can then undergo intramolecular cyclization to form the stable six-membered ring structure of delta-octalactone. This lactone is known for its creamy, coconut, and peach-like aroma and is a key flavor component in many dairy products, fruits, and baked goods nih.govfemaflavor.org.
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted that commercial preparations of this compound can contain delta-octalactone (1,5-Octanolide), indicating the close relationship and potential for interconversion between these two compounds thegoodscentscompany.com. The stability of this compound allows for a slow-release mechanism for the formation of the more potent delta-octalactone, thereby contributing to a more sustained and complex flavor profile over the shelf-life of a product.
Table 1: Sensory Profile of this compound and its Related Lactone
| Compound | CAS Number | Aroma Description | Typical Occurrence |
| This compound | 75587-05-2 | Sweet, fatty, fruity, pineapple-like nih.gov | Flavoring agent in various foods |
| delta-Octalactone | 698-76-0 | Creamy, coconut, peach-like nih.govfemaflavor.org | Dairy products, fruits, baked goods |
Ecological and Productive Impacts in Plant-Microbe Interactions
Currently, there is a lack of specific research findings detailing the ecological and productive impacts of this compound in the context of plant-microbe interactions. While the exchange of chemical signals between plants and microbes in the rhizosphere is a well-established field of study, with root exudates playing a crucial role in shaping microbial communities, the specific involvement of this compound in these processes has not been documented in the available scientific literature nih.govmdpi.com. General studies on plant-microbe interactions focus on broader classes of compounds like flavonoids, organic acids, and sugars as key signaling molecules mdpi.com. Therefore, no specific information on the role of this compound as a signaling molecule, nutrient source, or antimicrobial agent in the rhizosphere can be provided at this time.
Role as a Monomer or Precursor in Biopolymer Synthesis (e.g., Polyhydroxyalkanoates)
This compound holds potential as a precursor for the microbial synthesis of biopolymers, specifically medium-chain-length polyhydroxyalkanoates (mcl-PHAs). PHAs are biodegradable polyesters produced by various bacteria as intracellular carbon and energy storage materials nih.govplos.orgmdpi.comnih.gov. Mcl-PHAs, which are composed of monomers with 6 to 14 carbon atoms, are of particular interest due to their elastomeric properties, making them suitable for a range of applications.
The bacterium Pseudomonas putida is a well-studied and efficient producer of mcl-PHAs, often utilizing fatty acids as a carbon source nih.govplos.orgmdpi.com. When grown on octanoate (B1194180), P. putida is known to produce poly(3-hydroxyoctanoate), a homopolymer of 3-hydroxyoctanoate monomers plos.org. The metabolic pathway for this synthesis involves the conversion of fatty acids into (R)-3-hydroxyacyl-CoA intermediates, which are then polymerized by PHA synthase enzymes.
Given this metabolic capability, it is scientifically plausible that this compound could serve as a precursor for mcl-PHA synthesis. The proposed metabolic route would involve an initial hydrolysis of the ethyl ester to yield 5-hydroxyoctanoic acid. This hydroxy fatty acid could then be metabolized by the bacterium, likely through pathways such as β-oxidation, to generate the necessary (R)-3-hydroxyacyl-CoA monomers for PHA production. While direct experimental evidence of using this compound as a feedstock for PHA production is not yet prominent in the literature, the established metabolic pathways in bacteria like P. putida strongly support this potential application.
Table 2: Potential Role of this compound in mcl-PHA Synthesis
| Microorganism | Precursor Substrate | Potential Metabolic Steps | Resulting Biopolymer |
| Pseudomonas putida | This compound | 1. Hydrolysis to 5-hydroxyoctanoic acid2. Metabolism via β-oxidation to (R)-3-hydroxyacyl-CoA3. Polymerization by PHA synthase | Poly(3-hydroxyoctanoate) and related mcl-PHAs |
Advanced Analytical Research Methodologies for Ethyl 5 Hydroxyoctanoate
Chromatographic and Spectrometric Techniques for Identification and Quantification
The analysis of ethyl 5-hydroxyoctanoate, a semi-volatile organic compound, is predominantly achieved through the coupling of chromatographic separation with mass spectrometric detection. This combination provides the necessary selectivity and sensitivity for its unambiguous identification and quantification, even at trace levels.
Gas chromatography-mass spectrometry (GC-MS) stands as the gold-standard technique for the analysis of volatile and semi-volatile compounds such as this compound. uc.edujsmcentral.org In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and affinity for the stationary phase within a capillary column. nih.govnih.gov Following separation, the molecule enters a mass spectrometer, where it is ionized, typically by electron impact (EI), causing it to fragment into a unique pattern of smaller, charged ions.
This fragmentation pattern, or mass spectrum, serves as a molecular fingerprint, allowing for high-confidence identification by comparison to spectral libraries like those from the National Institute of Standards and Technology (NIST). uc.edu The retention time, the time it takes for the compound to pass through the chromatographic column, provides an additional layer of identification. For enhanced confidence, the retention time is often converted to a retention index (RI), which normalizes the value against a series of n-alkane standards, making it more robust and transferable between different instruments and laboratories. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Kovats Retention Index (Standard Polar Column) | 2030 - 2036 | nih.gov |
While GC-MS is ideal for volatile analysis, liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of metabolomics, a field that studies the complete set of small-molecule metabolites within a biological system. nih.govnih.gov Although less common for a compound as volatile as this compound, LC-MS can be applied to analyze its less volatile precursors or metabolic products in complex biological fluids. nih.gov
In an LC-MS workflow, separation occurs in the liquid phase, which is suitable for a wider range of compounds, including those that are not thermally stable or volatile enough for GC. After separation, the sample is introduced into the mass spectrometer via an interface that removes the solvent and ionizes the analytes, often using "soft" ionization techniques like electrospray ionization (ESI) that minimize fragmentation. This approach is critical in metabolomics for detecting the intact parent molecule and understanding broader metabolic pathway disruptions caused by xenobiotics or disease states. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules, including this compound. nih.gov This non-destructive technique probes the magnetic properties of atomic nuclei (typically ¹H and ¹³C), providing detailed information about the chemical environment of each atom in the molecule.
¹H NMR: Proton NMR provides information on the number of different types of protons, the number of protons of each type (via integration), and the connectivity of adjacent atoms (via spin-spin splitting patterns).
¹³C NMR: Carbon NMR reveals the number of chemically distinct carbon atoms in the molecule. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further distinguish between CH₃, CH₂, CH, and quaternary carbons. magritek.com
2D NMR: Advanced techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can establish direct and long-range correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular structure. magritek.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| CH₃ (ethyl group) | ~1.2 | ~14 |
| CH₂ (ethyl group) | ~4.1 | ~60 |
| C=O (carbonyl) | - | ~173 |
| CH (hydroxyl group) | ~3.6 | ~70 |
| CH₃ (octyl chain end) | ~0.9 | ~14 |
Note: The values in Table 2 are approximate and based on typical chemical shifts for similar functional groups.
Advanced Sample Preparation and Detection Strategies
Effective analysis requires not only powerful instrumentation but also sophisticated methods for sample preparation and detection that can isolate and concentrate the target analyte from a complex matrix.
Headspace solid-phase microextraction (HS-SPME) is a solvent-free, rapid, and sensitive sample preparation technique ideal for the analysis of volatile and semi-volatile compounds like this compound from solid, liquid, or gaseous samples. uc.edunih.govnih.gov The method involves exposing a fused-silica fiber coated with a sorbent polymer to the headspace (the gas phase above the sample) in a sealed vial. unicam.it
Volatile compounds partition from the sample matrix into the headspace and are then adsorbed onto the fiber. After a set equilibration time, the fiber is withdrawn and inserted directly into the hot injector of a GC, where the adsorbed analytes are thermally desorbed for analysis. nih.gov The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction time, and temperature, which must be optimized for the target analyte. nih.govunicam.it
| Parameter | Typical Condition | Reference |
|---|---|---|
| Fiber Coating | DVB/CAR/PDMS | nih.govembrapa.br |
| Equilibration/Extraction Temperature | 40 - 70 °C | nih.govunicam.it |
| Equilibration/Extraction Time | 20 - 60 min | nih.govunicam.it |
| Desorption Time | 1 - 5 min | nih.gov |
Proton Transfer Reaction Mass Spectrometry (PTR-MS) is a form of chemical ionization mass spectrometry used for the real-time, online monitoring of volatile organic compounds (VOCs) in the air. rsc.orgtofwerk.com The technique uses hydronium ions (H₃O⁺) as primary reagent ions to ionize target molecules through proton transfer reactions in a drift tube reactor. This "soft" ionization process results in minimal fragmentation, with the target compound (M) typically being detected as the protonated molecule [M+H]⁺. tofwerk.comresearchgate.net
For this compound (C₁₀H₂₀O₃, molecular weight 188.26 g/mol ), the protonated ion would be detected at a mass-to-charge ratio (m/z) of 189. nih.govnist.gov PTR-MS offers high sensitivity (ppt level) and fast response times, making it suitable for applications such as monitoring flavor release from food or breath analysis. rsc.org However, because PTR-MS does not involve chromatographic separation, it cannot distinguish between isomers (compounds with the same mass), and definitive identification often requires confirmation by a coupled GC-MS system. researchgate.netmdpi.com
| Compound | Molecular Formula | Molecular Weight (g/mol) | Protonated Ion [M+H]⁺ (m/z) |
|---|---|---|---|
| This compound | C₁₀H₂₀O₃ | 188.26 | 189 |
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Distribution Analysis
The chirality of flavor compounds is a critical aspect of their sensory properties and biological activity. tandfonline.comactapol.netnih.govchiralpedia.com For this compound, which possesses a chiral center at the C5 position, the separation and quantification of its enantiomers are paramount for a complete chemical characterization. Chiral chromatography is the cornerstone for achieving this separation. wikipedia.org
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for the enantiomeric resolution of chiral compounds. aocs.org For hydroxy fatty acids and their esters, chiral stationary phases (CSPs) are commonly employed in both HPLC and GC. aocs.orgnih.gov These CSPs are designed to interact differently with each enantiomer, leading to their separation. For instance, CSPs based on cyclodextrin derivatives have proven effective in the enantioselective analysis of various chiral compounds in gas chromatography. actapol.net In the context of this compound, a hypothetical chiral GC method could utilize a modified cyclodextrin-based capillary column to separate the (R)- and (S)-enantiomers.
Supercritical fluid chromatography (SFC) is another emerging technique that offers fast and efficient enantioseparation of chiral molecules, including fatty acid esters of hydroxy fatty acids. nih.gov An optimized SFC-MS method could potentially be developed for the rapid separation of this compound enantiomers. nih.gov
Once separated, spectroscopic methods are employed for the identification and characterization of the enantiomers. While standard spectroscopic techniques like NMR and IR are not inherently capable of distinguishing between enantiomers, they can be used in conjunction with chiral derivatizing agents. ntu.edu.sg These agents, which are themselves enantiomerically pure, react with the enantiomers of this compound to form diastereomers. These diastereomers have distinct spectroscopic properties and can be differentiated by NMR.
The following table outlines a potential analytical workflow for the enantiomeric analysis of this compound:
| Step | Technique | Description | Expected Outcome |
| 1. Separation | Chiral Gas Chromatography (GC) or Chiral High-Performance Liquid Chromatography (HPLC) | A racemic mixture of this compound is injected into a chromatograph equipped with a chiral stationary phase. The differential interaction of the enantiomers with the stationary phase leads to their separation. | Two distinct peaks in the chromatogram, each corresponding to one enantiomer. |
| 2. Identification | Mass Spectrometry (MS) | The separated enantiomers are introduced into a mass spectrometer. The mass spectrum provides information about the molecular weight and fragmentation pattern of the compound. | Confirmation of the identity of the separated peaks as this compound. |
| 3. Characterization | Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents | The separated enantiomers are reacted with a chiral derivatizing agent to form diastereomers. The NMR spectra of these diastereomers will show different chemical shifts. | Characterization and confirmation of the absolute configuration of each enantiomer. |
Chemometric and Metabolomics Approaches in this compound Research
In the study of complex mixtures containing this compound, such as food and beverage flavor profiles, the large datasets generated by analytical instruments like GC-MS require advanced statistical tools for interpretation. researchgate.net Chemometrics, which involves the use of multivariate data analysis, is increasingly being applied in flavor research to extract meaningful information from complex chemical data. tandfonline.comperfumerflavorist.com
Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) are two commonly used multivariate techniques. PCA can be used to visualize the relationships between different samples based on their volatile compound profiles, including the concentration of this compound. This can help in identifying patterns and classifying samples based on their origin, processing, or other factors. PLS-DA is a supervised method that can be used to build predictive models to classify samples into predefined groups. For example, a PLS-DA model could be developed to differentiate between food samples with desirable and undesirable flavor profiles based on the concentrations of this compound and other key aroma compounds.
The following table illustrates how multivariate data analysis could be applied in a hypothetical study of the flavor profile of a fruit juice where this compound is a component:
| Analytical Technique | Data Generated | Chemometric Method | Research Question | Potential Finding |
| GC-MS | A matrix of peak areas for multiple volatile compounds (including this compound) across different juice samples. | Principal Component Analysis (PCA) | How do the flavor profiles of juice samples from different cultivars compare? | PCA scores plot shows clear clustering of samples by cultivar, indicating distinct flavor profiles. The loadings plot reveals that this compound is a key contributor to the separation of one cultivar from the others. |
| GC-MS and Sensory Panel Data | A dataset containing both instrumental data (peak areas) and sensory data (e.g., ratings for "fruity" aroma). | Partial Least Squares (PLS) Regression | Which volatile compounds are most strongly correlated with the "fruity" aroma of the juice? | The PLS model shows a strong positive correlation between the concentration of this compound and the sensory rating for "fruity" aroma. |
Metabolomics aims to provide a comprehensive snapshot of the small-molecule metabolites present in a biological system. researchgate.net Both targeted and untargeted metabolomics approaches can be valuable in understanding the biochemical context of this compound.
Targeted metabolomics focuses on the quantitative analysis of a specific, predefined set of metabolites. illinois.edu In the context of this compound, a targeted approach could be used to quantify this compound and other related fatty acid esters in various biological samples. This would be useful for studying the metabolic pathways involved in its formation and degradation.
The integration of data from both targeted and untargeted metabolomics studies can provide a powerful platform for understanding the complete biochemical significance of this compound.
Future Research Directions and Potential Academic Applications
Exploration of Novel Bioproduction Routes and Engineered Organisms
The chemical synthesis of specialty chemicals is often energy-intensive and can generate hazardous waste. Consequently, there is a growing interest in developing sustainable and environmentally friendly bioproduction routes. The microbial synthesis of medium-chain hydroxy fatty acids and their derivatives, such as ethyl 5-hydroxyoctanoate, presents a promising alternative.
Future research in this area will likely focus on the metabolic engineering of microorganisms like Escherichia coli and various yeast species. nih.gov Key strategies will involve the heterologous expression of genes encoding enzymes such as P450 monooxygenases, which are capable of regioselectively hydroxylating fatty acid chains. nih.govnih.gov The engineering of these enzymes to specifically target the C5 position of octanoic acid will be a critical step. Furthermore, optimizing the host organism's metabolism to enhance the precursor supply of octanoyl-CoA and ethanol (B145695) will be crucial for achieving high yields.
Table 1: Potential Engineered Organisms and Key Enzymes for this compound Bioproduction
| Organism | Key Enzymes to Engineer | Rationale |
| Escherichia coli | P450 monooxygenase, alcohol acetyltransferase | Well-characterized genetics and rapid growth. P450s for hydroxylation and alcohol acetyltransferases for esterification. |
| Saccharomyces cerevisiae | Fatty acid hydroxylase, ester synthase | Generally Recognized as Safe (GRAS) status, robust for industrial fermentation. |
| Yarrowia lipolytica | Endogenous fatty acid metabolism, heterologous hydroxylases | Oleaginous yeast with a high capacity for fatty acid synthesis. |
Development of Highly Efficient and Stereoselective Synthetic Strategies for Enantiomers
The biological activity of chiral molecules is often enantiomer-dependent. Therefore, the development of synthetic methods that can produce enantiomerically pure (R)- and (S)-ethyl 5-hydroxyoctanoate is of significant academic and practical importance.
Future research will likely concentrate on lipase-catalyzed kinetic resolutions and asymmetric synthesis. Lipases are known to exhibit high enantioselectivity in the esterification and transesterification of chiral alcohols and carboxylic acids. atlantis-press.comasianpubs.orgnih.gov The development of immobilized lipase (B570770) systems could offer a reusable and efficient catalytic platform for the stereoselective synthesis of this compound enantiomers. Additionally, chemoenzymatic approaches, combining traditional organic synthesis with enzymatic reactions, could provide novel and efficient routes to these chiral compounds.
Elucidation of Undiscovered Biological Pathways and Molecular Targets
While the biological roles of many fatty acid derivatives are well-established, the specific functions of this compound remain largely unexplored. Preliminary research on related medium-chain fatty acids and their hydroxy derivatives suggests potential signaling roles.
A significant avenue for future research is the investigation of this compound as a ligand for G-protein coupled receptors (GPCRs). Medium-chain fatty acids are known to activate GPCRs such as GPR84 and HCA3, which are involved in regulating metabolism and immune responses. nih.govnih.gov It is plausible that this compound could modulate the activity of these or other currently orphan GPCRs. Furthermore, some hydroxylated fatty acid derivatives have been implicated in bacterial quorum sensing, a cell-to-cell communication system. wikipedia.org Investigating whether this compound can influence quorum sensing pathways could open up new avenues for antimicrobial research.
Utilization as a Chiral Building Block in the Synthesis of Specialty Chemicals and Bioactive Compounds
Chiral molecules are fundamental building blocks in the synthesis of a vast array of specialty chemicals, including pharmaceuticals, agrochemicals, and biodegradable polymers. The bifunctional nature of this compound, possessing both a hydroxyl group and an ester, makes it an attractive chiral synthon.
Future applications could involve the use of enantiomerically pure this compound in the synthesis of complex natural products and their analogs. For instance, the hydroxyl group can be further functionalized or used as a handle for chain extension, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. One potential application is in the synthesis of lactones, which are cyclic esters found in many natural products with interesting biological activities. wikipedia.orgorganic-chemistry.orgnih.gov The intramolecular cyclization of 5-hydroxyoctanoic acid, derived from this compound, would yield δ-octanolide, a valuable fragrance and flavor compound.
Integration into Advanced Biosensor Development and Biomarker Discovery Methodologies
The development of sensitive and selective biosensors for the detection of specific metabolites is a rapidly growing field with applications in medical diagnostics, environmental monitoring, and food quality control. This compound and related hydroxy fatty acid esters could serve as targets for such biosensors.
Future research could focus on the development of enzyme-based electrochemical or fluorescent biosensors. rsc.orgmdpi.com Such sensors might utilize specific dehydrogenases or esterases that recognize this compound. Furthermore, given the potential link between medium-chain fatty acid metabolism and various diseases, there is an opportunity to explore this compound as a potential biomarker. ahajournals.org Metabolomic studies could investigate changes in the levels of this compound in biological fluids in response to disease states or dietary interventions, potentially leading to new diagnostic tools. nih.gov
Q & A
Q. What are the standard methods for synthesizing ethyl 5-hydroxyoctanoate, and how can reproducibility be ensured?
this compound is typically synthesized via esterification of 5-hydroxyoctanoic acid with ethanol under acidic catalysis (e.g., sulfuric acid) . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and purifying the product via vacuum distillation or column chromatography. To ensure reproducibility, document reaction conditions (temperature, molar ratios, catalyst concentration) and validate purity using nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?
Structural confirmation requires a combination of spectroscopic methods:
- ¹H/¹³C NMR : To identify hydroxyl (δ ~1–5 ppm) and ester carbonyl (δ ~170 ppm) groups.
- IR Spectroscopy : For detecting O-H (~3200–3600 cm⁻¹) and ester C=O (~1740 cm⁻¹) stretches.
- High-Resolution MS (HRMS) : To verify molecular formula (C₁₀H₂₀O₃) . Purity is assessed via gas chromatography (GC) or HPLC with refractive index/UV detectors .
Q. What are the primary challenges in isolating this compound from natural sources, and how are they addressed?
Natural isolation is complicated by low abundance and co-elution with structurally similar esters. Liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography is commonly used. Fraction collection should be guided by TLC and GC-MS to isolate the target compound .
Advanced Research Questions
Q. How can conflicting spectral data for this compound be resolved in structural elucidation studies?
Discrepancies in NMR or MS data may arise from impurities, stereoisomerism, or solvent effects. Strategies include:
- Repeating synthesis/purification to exclude contaminants.
- Using 2D NMR (COSY, HSQC) to resolve overlapping signals.
- Comparing data with computational predictions (e.g., DFT-based chemical shift calculations) .
Q. What experimental variables influence the stability of this compound under varying pH and temperature conditions?
Stability studies should assess hydrolysis rates via kinetic experiments. For example:
- Acidic/alkaline conditions : Monitor ester degradation by HPLC at controlled pH (1–14) and temperatures (25–80°C).
- Activation energy : Calculate using the Arrhenius equation to predict shelf-life . Buffer selection (phosphate vs. acetate) and inert atmospheres (N₂) are critical to minimize oxidation .
Q. How can computational modeling predict the biological activity or metabolic pathways of this compound?
Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in enzymes or receptors. Metabolic fate is predicted using software like ADMET Predictor™ or MetaCore™, which simulate phase I/II transformations (e.g., hydroxylation, glucuronidation) . Experimental validation via in vitro assays (e.g., microsomal incubation) is recommended .
Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?
Chiral catalysts (e.g., Jacobsen’s salen complexes) or enzymatic resolution (lipases) enhance enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Dynamic kinetic resolution (DKR) can improve yields by coupling in situ racemization with selective catalysis .
Q. How do structural modifications (e.g., chain length, substituents) affect the physicochemical properties of this compound?
Systematic studies compare analogs (e.g., ethyl 3-hydroxyhexanoate vs. ethyl 5-hydroxydecanoate). Key parameters:
- LogP : Measured via shake-flask method to assess hydrophobicity.
- Thermal stability : Differential scanning calorimetry (DSC) determines melting points and decomposition profiles .
- Solubility : Use Hansen solubility parameters to design solvent systems .
Methodological Guidance
Q. How should researchers design a systematic literature review for this compound?
- Databases : Prioritize SciFinder, PubMed, and Reaxys over non-academic sources.
- Search Strings : Combine terms like "this compound synthesis," "spectral data," and "flavor chemistry" with Boolean operators.
- Screening : Use PRISMA guidelines to filter studies by relevance, excluding non-peer-reviewed content (e.g., patents, supplier data) .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound bioactivity studies?
Nonlinear regression models (e.g., Hill equation) quantify EC₅₀/IC₅₀ values. Bootstrap resampling assesses confidence intervals, while ANOVA identifies significant differences between treatment groups. Software like GraphPad Prism or R packages (drc, nlme) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
